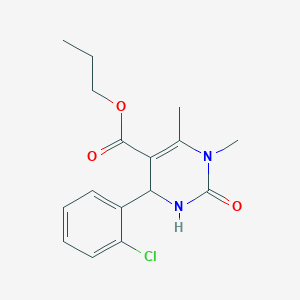

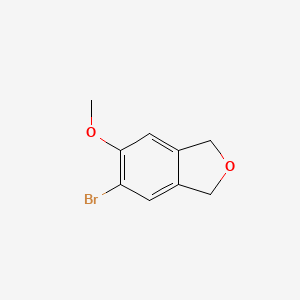

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as E/Z-BCI, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Chemical Properties and Synthesis

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide is a compound that belongs to the class of organic compounds known as benzamides and benzothiazoles. These compounds are characterized by their complex structures and diverse chemical properties, which make them suitable for various applications in scientific research. Benzamides, for instance, are prepared by fusing urea and the appropriate arene acid in the presence of phosphoric acid. The study of their chemical properties, such as rotational isomerism, is facilitated by carbon-13 nuclear magnetic resonance spectroscopy (Sainsbury, 1975).

Chemical Reactions and Applications

In the realm of synthetic organic chemistry, compounds like N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide serve as key intermediates in the synthesis of more complex molecules. For instance, the cyclization of ethyl anthranilate and ethyl N-methylanthranilate with arylcyanates in the presence of benzoic acid catalyst leads to the formation of 2-aryloxy-4-quinazolinones and 2-aryloxy-1-methyl-4-quinazolinones, respectively. Such reactions highlight the compound's utility in the development of heterocyclic compounds with potential pharmaceutical applications (Jackson et al., 2000).

Optical and Material Science Applications

The study of heterocyclic organic compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, extends to fields like optical and material science. These compounds are synthesized and structurally characterized to investigate their physical properties, such as optical band gaps, thermal stability, and non-linear optical (NLO) properties. For example, the single crystal X-ray diffraction analysis of similar compounds has revealed their potential in optical applications due to their significant second harmonic generation (SHG) efficiency, which is a crucial parameter in the development of new optical materials (Prabukanthan et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines and anti-bacterial properties . Therefore, it’s plausible that this compound may also interact with cellular targets involved in these processes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to affect the pathways involved in cell proliferation and bacterial growth

Pharmacokinetics

The compound’s solubility, molecular weight, and structural features may influence its bioavailability and pharmacokinetic profile .

Result of Action

Similar compounds have demonstrated cytotoxic effects against human cancer cell lines and antibacterial activity . These effects suggest that the compound may induce cell death in cancer cells and inhibit bacterial growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s reactivity and selectivity . Additionally, factors such as temperature, pH, and the presence of other molecules can also impact the compound’s action.

Propriétés

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)9-10-15(25-4)17(16)26-19(21)20-18(22)12-7-6-8-13(11-12)23-2/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPCEBJYEWXFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)

![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)